molecular formula C23H21FN4O2 B2714406 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide CAS No. 953245-13-1

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2714406
CAS No.: 953245-13-1
M. Wt: 404.445
InChI Key: KUMJEKRCLODNIX-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide is a chemical compound featuring the imidazo[1,2-b]pyridazine scaffold, a structure of significant interest in medicinal chemistry and neuroscience research. Although specific biological data for this compound is not yet available in the scientific literature, its core structure is closely related to pharmacologically active molecules. Research on analogous imidazo[1,2-b]pyridazine compounds has identified them as a new class of ligands selective for the high-affinity binding sites of γ-hydroxybutyric acid (GHB) . This suggests potential research applications in investigating the GHBergic system, which is implicated in sleep, memory, and neurological disorders. The structure-activity relationship studies of similar compounds highlight that the imidazo[1,2-b]pyridazine core is a versatile scaffold for generating analogues with high affinity and selectivity for specific neural targets . The specific substitution pattern on this molecule, including the fluorine atom and the phenylbutanamide group, may be explored for optimizing properties such as binding affinity, selectivity, and metabolic stability in preclinical research. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-3-17(15-7-5-4-6-8-15)23(29)26-19-13-16(9-10-18(19)24)20-14-28-21(25-20)11-12-22(27-28)30-2/h4-14,17H,3H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMJEKRCLODNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the fluoro and methoxy groups. The final step involves the coupling of the substituted phenyl ring with the butanamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and methoxy groups can be substituted under appropriate conditions using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Amide Type Fluorine Positions Imidazopyridazine Substitution
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide (Target) C₂₃H₂₀FN₅O₂* ~425.44 2-fluoro (phenyl), 6-methoxy (imidazopyridazine), 2-phenylbutanamide Butanamide 2-fluoro (phenyl) 6-methoxy
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide C₂₀H₁₃F₃N₄O₂ 398.34 3,4-difluoro (benzamide), 2-fluoro (phenyl), 6-methoxy (imidazopyridazine) Benzamide 2-fluoro (phenyl), 3,4-difluoro (benzamide) 6-methoxy
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide C₂₉H₂₅F₄N₅O₂ ~575.54 2-fluoro-5-methoxy (phenyl), trifluoromethyl (phenyl), pivalamide Pivalamide 2-fluoro (phenyl) 6-(2-fluoro-5-methoxyphenyl)

*Estimated based on structural similarity to evidence compounds.

Key Structural and Functional Differences

Amide Backbone Variations :

  • The target compound employs a butanamide chain , offering flexibility and moderate hydrophobicity compared to the rigid benzamide in . This may enhance metabolic stability by reducing susceptibility to oxidative degradation.
  • The pivalamide in introduces a bulky tert-butyl group, which increases steric hindrance and may reduce enzymatic hydrolysis but could impair solubility.

However, adds 3,4-difluoro groups on the benzamide, increasing lipophilicity and possibly altering target selectivity. In , the trifluoromethyl group on the phenyl ring significantly elevates lipophilicity (logP), favoring membrane permeability but risking off-target interactions.

Imidazopyridazine Modifications: The target and both feature a 6-methoxy group on the imidazopyridazine core, which may improve solubility and modulate binding affinity through steric or electronic effects.

Research Findings and Implications

  • Pharmacokinetics :

    • The butanamide chain in the target likely offers a balance between metabolic stability (compared to benzamides) and solubility (compared to pivalamides).
    • Fluorine substituents in all compounds enhance bioavailability by reducing first-pass metabolism via cytochrome P450 inhibition.
  • Target Binding :

    • The 6-methoxy group in the target and may engage in hydrogen bonding with kinase ATP pockets, a common mechanism in imidazopyridazine-based inhibitors.
    • The trifluoromethyl group in could enhance hydrophobic interactions but may introduce toxicity risks due to bioaccumulation.

Notes

  • Further studies are required to validate the pharmacokinetic and pharmacodynamic predictions.

Biological Activity

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a unique structure characterized by:

  • Fluoro-substituted phenyl ring
  • Methoxyimidazo[1,2-b]pyridazinyl moiety
  • Phenylbutanamide group

The synthesis involves several key steps, typically including:

  • Formation of the Imidazo[1,2-b]pyridazine Core : Cyclization reactions of appropriate precursors.
  • Substituent Introduction : Selective halogenation for fluorine and methylation for methoxy groups.
  • Coupling Reactions : Utilizing methods like Suzuki or Buchwald-Hartwig coupling to attach the phenyl and butanamide groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as monoamine oxidase (MAO).
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling.
  • Gene Expression Modulation : The compound could affect gene expression related to disease processes.

Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the compound's potential as a selective inhibitor of MAO-B, a target for neurodegenerative diseases like Alzheimer's. The following table summarizes key findings regarding MAO inhibitory activity:

CompoundIC50 (µM)Selectivity Index
T60.013120.8
T30.039107.4
T120.15Not reported

Findings :

  • Compounds T6 and T3 demonstrated significant selectivity for MAO-B over MAO-A, indicating their potential therapeutic applications in treating neurodegenerative disorders.
  • Molecular docking studies revealed that these compounds bind effectively to MAO-B active sites, supporting their role as competitive inhibitors.

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using healthy fibroblast cell lines (L929). The results indicated:

  • T3 caused complete cell death at higher concentrations (50 and 100 µM), while showing no significant toxicity at lower doses (1, 10, or 20 µM).
  • T6 exhibited no cytotoxic effects at any tested concentration.

The IC50 values for cytotoxicity were:

  • T3: 27.05 µM
  • T6: 120.6 µM

These findings suggest that T6 is a more suitable candidate for further drug development due to its lower toxicity profile.

Neuroprotective Potential

Research has indicated that compounds similar to this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. Such properties are crucial in the context of Alzheimer's disease management.

Antimicrobial Activity

The imidazo[1,2-b]pyridazin moiety is known for its presence in several antimicrobial agents. Investigations into the antimicrobial efficacy of related compounds suggest potential applications against various microbial pathogens, warranting further exploration into their pharmacological profiles.

Q & A

Basic: What synthetic methodologies are recommended for high-yield preparation of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide?

Methodological Answer:
The compound can be synthesized via multi-step protocols involving:

  • Coupling reactions : Use palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) for cross-coupling imidazo[1,2-b]pyridazine intermediates with fluorophenyl precursors under nitrogen atmospheres .
  • Functional group modifications : Methoxy and fluoro substituents are introduced via nucleophilic substitution or Suzuki-Miyaura coupling, optimized at 70–100°C in solvents like 1,4-dioxane or DMF .
  • Purification : Silica gel column chromatography (eluting with ethyl acetate/hexane gradients) or reverse-phase C18 chromatography ensures >95% purity. HPLC retention times (e.g., 9.5–13.9 minutes) validate purity .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Employ a combination of analytical techniques:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) and detects stereochemical impurities .
  • Mass spectrometry (MS) : ESI-MS or LCMS (e.g., m/z 715 [M+H]+) verifies molecular weight and fragmentation patterns .
  • HPLC : Retention time consistency (e.g., 1.60–1.63 minutes under QC-SMD-TFA05 conditions) ensures batch-to-batch reproducibility .

Advanced: What strategies mitigate discrepancies between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:
Address discrepancies by:

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., cytochrome P450 assays) to identify bioavailability limitations .
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
  • Model selection : Validate target engagement in disease-relevant models (e.g., xenografts for oncology targets) rather than generic cell lines .

Advanced: How can researchers optimize target selectivity given the compound’s imidazo[1,2-b]pyridazine core?

Methodological Answer:

  • Kinase profiling panels : Screen against 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition. Adjust the 6-methoxy group to reduce ATP-binding pocket interactions .
  • Co-crystallography : Resolve binding modes with primary targets (e.g., MET or RET kinases) to guide structure-activity relationship (SAR) studies .
  • Selectivity assays : Compare IC50 values in isogenic cell lines overexpressing off-target kinases .

Advanced: What experimental approaches resolve contradictions in solubility and formulation stability data?

Methodological Answer:

  • Solubility screening : Test in PEG-400, cyclodextrins, or lipid-based carriers. For low aqueous solubility (<10 µM), consider prodrug strategies (e.g., phosphate esterification) .
  • Forced degradation studies : Expose to heat, light, and pH extremes (e.g., 0.1N HCl/NaOH) to identify degradation pathways. Stabilize labile groups (e.g., methoxy) via steric hindrance .
  • DSC/TGA analysis : Monitor melting points and hygroscopicity to select compatible excipients .

Advanced: How should stereochemical impurities be controlled during large-scale synthesis?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak® OD columns with methanol/CO2 gradients to separate enantiomers (e.g., 1.610 vs. 2.410 minutes retention times) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-mediated coupling steps to enhance enantiomeric excess (ee >98%) .
  • Circular dichroism (CD) : Verify optical purity and correlate with biological activity .

Basic: What purity benchmarks are critical for preclinical studies?

Methodological Answer:

  • HPLC thresholds : Aim for ≥98% purity (UV detection at 254 nm) with stringent control of related substances (<0.5% per ICH guidelines) .
  • Residual solvent analysis : Ensure <500 ppm for Class 3 solvents (e.g., DMF, THF) via GC-MS .
  • Elemental analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR/Cas9 knockout models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cells .
  • Thermal proteome profiling (TPP) : Identify target engagement and off-target effects in native proteomes .
  • Biomarker analysis : Quantify downstream signaling markers (e.g., phosphorylated kinases) via Western blot or ELISA .

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